molecular formula C14H15N3 B13124402 8-Ethyl-6-phenyl-2,3-dihydroimidazo[1,2-b]pyridazine

8-Ethyl-6-phenyl-2,3-dihydroimidazo[1,2-b]pyridazine

Cat. No.: B13124402
M. Wt: 225.29 g/mol
InChI Key: SYORLOKVKZSTEE-UHFFFAOYSA-N
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Description

8-Ethyl-6-phenyl-2,3-dihydroimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-6-phenyl-2,3-dihydroimidazo[1,2-b]pyridazine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-Ethyl-6-phenyl-2,3-dihydroimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl or imidazo rings .

Mechanism of Action

The mechanism of action of 8-Ethyl-6-phenyl-2,3-dihydroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 8-Ethyl-6-phenyl-2,3-dihydroimidazo[1,2-b]pyridazine offers unique structural features that can enhance its biological activity and selectivity. For example, the presence of the ethyl and phenyl groups can influence its binding affinity to molecular targets and its overall pharmacokinetic properties .

Properties

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

8-ethyl-6-phenyl-2,3-dihydroimidazo[1,2-b]pyridazine

InChI

InChI=1S/C14H15N3/c1-2-11-10-13(12-6-4-3-5-7-12)16-17-9-8-15-14(11)17/h3-7,10H,2,8-9H2,1H3

InChI Key

SYORLOKVKZSTEE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN2C1=NCC2)C3=CC=CC=C3

Origin of Product

United States

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